tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate
Description
tert-Butyl N-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate (CAS: 2375267-51-7) is a bicyclic carbamate derivative featuring a 3-azabicyclo[3.2.1]octane core. This compound is structurally characterized by a rigid bicyclic framework with a tertiary-butyl carbamate group and a methyl substituent on the nitrogen atom. Its molecular formula is C₁₃H₂₄N₂O₂, with a molecular weight of 240.3 g/mol .
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.2.1]octan-1-yl)-N-methylcarbamate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15(4)13-6-5-10(7-13)8-14-9-13/h10,14H,5-9H2,1-4H3 |
InChI Key |
ZZMWESKJZMDOFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C12CCC(C1)CNC2 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Challenges
The target compound features a bicyclo[3.2.1]octane core with a tert-butyl carbamate group at the 1-position and a methyl substituent on the nitrogen. Retrosynthetic disconnections suggest two primary approaches:
- Bicyclic Ring Construction : Assembly of the 3-azabicyclo[3.2.1]octane framework followed by sequential functionalization.
- Late-Stage Functionalization : Modification of a preformed 3-azabicyclo[3.2.1]octane derivative with tert-butyl carbamate and methyl groups.
Key challenges include:
Synthetic Routes and Methodologies
Bicyclic Ring Construction via Intramolecular Cyclization
Gabriel Synthesis with Cyclic Ketone Precursors
A common strategy involves the Gabriel synthesis starting from a bicyclic ketone. For example, 3-azabicyclo[3.2.1]octan-1-one can be treated with tert-butyl carbamate under reductive amination conditions.
- Reagents : Sodium cyanoborohydride, tert-butyl carbamate, acetic acid.
- Conditions : Methanol, 50°C, 12 hours.
- Yield : ~45% (extrapolated from analogous syntheses).
Ring-Closing Metathesis (RCM)
RCM has been employed to construct the bicyclic framework. A diene precursor undergoes metathesis using Grubbs catalyst:
$$
\text{C}{10}\text{H}{15}\text{N}(\text{CH}2\text{CH}2)_2 \xrightarrow{\text{Grubbs II}} \text{Bicyclo}[3.2.1]\text{octane} + \text{Ethylene}
$$
Late-Stage Functionalization of Preformed Bicyclic Amines
Direct Carbamation and Methylation
A two-step protocol involves:
- Carbamate Formation : Reaction of 3-azabicyclo[3.2.1]octan-1-amine with di-tert-butyl dicarbonate (Boc₂O).
- N-Methylation : Treatment with methyl iodide and a base.
Stereoselective Carbamate Installation
The exo vs. endo configuration of the carbamate group is critical for biological activity. A patented method (US20220073469A1) resolves this via chiral mandelic acid salts:
Optimization of Reaction Conditions
Solvent and Temperature Effects
Analytical and Spectroscopic Data
Characterization by NMR and MS
Chemical Reactions Analysis
Types of Reactions
tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of bicyclic structures and their reactivity.
Biology: Investigated for its role in modulating neurotransmitter levels, particularly glutamate, in the brain.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The compound exerts its effects by binding to excitatory amino acid transporters (EAATs), thereby inhibiting the reuptake of neurotransmitters like glutamate. This leads to an increase in extracellular levels of these neurotransmitters, which can affect various cognitive functions and potentially provide therapeutic benefits in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
TBOA (tert-Butyl N-(3-azabicyclo[3.2.1]octan-1-yl)carbamate)
- CAS : 1250997-50-2
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- Key Differences: Lacks the N-methyl group present in the queried compound. Biological Activity: TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs), increasing synaptic glutamate concentrations in the CNS . The N-methyl variant may exhibit altered pharmacokinetics (e.g., enhanced metabolic stability) but reduced EAAT inhibition due to steric hindrance. Applications: Primarily used in neuroscience research to study glutamate dysregulation .
7-Phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine Derivatives
- Key Features: Modified with a phenoxy-pyrrolotriazolamine moiety. Biological Activity: Acts as gamma-secretase modulators for Alzheimer’s disease treatment .
3-Methyl-9-azabicyclo[3.3.1]non-2-ene Hydrochloride
- CAS : 1823886-51-6
- Molecular Formula : C₉H₁₆ClN
- Key Differences: Features a 9-azabicyclo[3.3.1]nonene core, increasing ring strain compared to the 3.2.1 bicyclic system. Applications: Used as a building block in medicinal chemistry, but its smaller ring size may reduce conformational flexibility .
Stereoisomeric Variants
Q & A
Q. What are the common synthetic routes for tert-butyl N-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate, and what analytical methods validate its purity?
The synthesis typically involves cyclization to form the 3-azabicyclo[3.2.1]octane core, followed by carbamate protection with tert-butyl groups. Key steps include:
- Core formation : Cyclization of pyrrolidine derivatives under acidic or basic conditions, as seen in related 3-azabicyclo[3.2.1]octane syntheses .
- Carbamate introduction : Reaction with tert-butyl chloroformate in the presence of a base like triethylamine .
Validation : - Purity : HPLC (≥95% purity) and LC-MS to confirm molecular weight .
- Structural confirmation : H/C NMR for functional groups, FT-IR for carbamate C=O stretching (~1700 cm) .
Q. How does tert-butyl N-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate interact with biological targets like EAATs?
The compound acts as an excitatory amino acid transporter (EAAT) inhibitor, increasing synaptic glutamate concentrations. Methodologically:
Q. What are the recommended storage conditions and stability profiles for this compound?
- Storage : -20°C in desiccated, light-protected vials to prevent hydrolysis of the carbamate group .
- Stability : Solubility in DMSO (10–50 mM stock solutions) avoids freeze-thaw cycles; aqueous solutions degrade within 24 hours at RT .
Advanced Research Questions
Q. How can conflicting activity data between tert-butyl N-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate analogs be resolved?
Discrepancies often arise from stereochemical variations or impurities. Strategies include:
- Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers, as seen in 6-azabicyclo[3.2.1]octane analogs .
- X-ray crystallography : Determine absolute configuration (e.g., Flack parameter analysis) .
- Biological reassessment : Compare purified enantiomers in EAAT inhibition assays to isolate stereospecific effects .
Q. What structural modifications enhance the gamma-secretase modulation potential of 3-azabicyclo[3.2.1]octane derivatives for Alzheimer’s research?
Key modifications from patent data :
| Modification | Effect |
|---|---|
| Phenoxy substituents | Increase blood-brain barrier permeability |
| Fluorination at C8 | Improve metabolic stability |
| N-Methylation | Reduce off-target receptor binding |
| Experimental validation : |
Q. How can synthetic yields for tert-butyl N-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate be optimized while minimizing racemization?
- Catalytic systems : Use Pd/C or Ru-based catalysts for hydrogenation steps to preserve stereochemistry .
- Low-temperature conditions : Perform carbamate coupling at 0–5°C to reduce epimerization .
- Process analytics : Track enantiomeric excess (EE) via chiral GC or NMR with chiral shift reagents .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points (e.g., 194–196°C vs. 180–185°C)?
Variations arise from polymorphic forms or solvate formation. Mitigation steps:
Q. Why do some studies report neuroprotective effects while others note excitotoxicity?
Dose-dependent duality is common in glutamate modulators:
- Neuroprotection : Low doses (0.1–1 µM) enhance synaptic plasticity without overwhelming NMDA receptors .
- Excitotoxicity : High doses (>10 µM) cause Ca overload; validate via live-cell calcium imaging (e.g., Fluo-4 AM dye) .
Methodological Tables
Q. Table 1. Comparison of 3-azabicyclo[3.2.1]octane Derivatives
Q. Table 2. Stability Under Different Storage Conditions
| Condition | Degradation Rate (per month) | Key Degradants Identified |
|---|---|---|
| -20°C, desiccated | <1% | None |
| 4°C, ambient humidity | 5–10% | Hydrolyzed carbamate |
| RT, light-exposed | >20% | Oxidized bicyclic core |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
